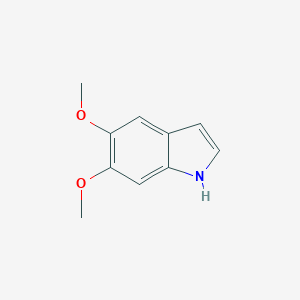

5,6-Dimethoxyindole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-5-7-3-4-11-8(7)6-10(9)13-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODBZRNBPUPLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162671 | |

| Record name | 5,6-Dimethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14430-23-0 | |

| Record name | 5,6-Dimethoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14430-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUC7PK4K57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6-Dimethoxyindole: A Technical Guide to its Biological Significance and Application

Introduction: The Versatile Scaffold of 5,6-Dimethoxyindole

This compound is an indole derivative, a class of heterocyclic aromatic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[1][2] While it may appear as a simple molecule, this compound holds significant importance in medicinal chemistry and drug development. Its primary value lies not in its intrinsic biological activity, but as a crucial and versatile starting material—a "privileged scaffold"—for the synthesis of a wide array of pharmacologically active molecules.[3][4] The presence of two methoxy groups at the 5 and 6 positions of the indole ring enhances its reactivity and solubility in organic solvents, making it an ideal building block for complex molecular architectures.[3]

This guide provides an in-depth exploration of the biological landscape of this compound, focusing on its role as a precursor to potent therapeutic agents, its relationship to crucial biological pathways like melanin synthesis, and the experimental methodologies used to validate the activity of its derivatives.

Part 1: Synthetic Pathways and Strategic Importance

The utility of this compound as a synthetic intermediate necessitates reliable and efficient methods for its production. Several synthetic routes have been established, often involving reductive cyclization strategies. A notable process involves the low-pressure hydrogenation of compounds like 4,5-dimethoxy-2-nitrophenylacetic acid in the presence of a palladium-charcoal catalyst.[5][6] This approach is favored as the reductive conditions help preserve the stability of the newly formed indole ring, which can be sensitive to oxidation.[5] Other methods include synthesis from o-nitrostyrene precursors via microwave-assisted reactions.[7]

The strategic importance of this scaffold is visualized in its application for creating diverse classes of bioactive compounds.

Caption: Synthetic utility of the this compound scaffold.

Part 2: Biological Activities of this compound Derivatives

The true biological potential of this compound is realized in the molecules synthesized from it. The indole nucleus, enhanced by the electron-donating methoxy groups, serves as a key pharmacophore for interacting with various biological targets.[8]

Anticancer Activity

The indole scaffold is a cornerstone in the development of novel anticancer agents.[9] Derivatives of this compound have been instrumental in creating compounds that target fundamental cancer processes like cell division and apoptosis.

-

Tubulin Polymerization Inhibition: this compound is a reactant for synthesizing analogs of Combretastatin A-4, a potent natural product that disrupts tumor vasculature by inhibiting tubulin polymerization.[10][11] These indole-based agents are designed to bind to the colchicine-binding site on tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis in cancer cells.[11][12]

-

Induction of Apoptosis (Bcl-2 Inhibition): The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a common mechanism by which cancer cells evade destruction.[9][13] Novel indole-based compounds designed from scaffolds like this compound have been developed as potent Bcl-2 inhibitors.[13] These compounds bind to the BH3 groove of anti-apoptotic Bcl-2 proteins, preventing them from neutralizing pro-apoptotic proteins like Bax and Bak, thereby triggering the apoptotic cascade.[9]

Antiviral Activity

The this compound core has been utilized in the synthesis of inhibitors targeting viral enzymes. Specifically, it is a reactant for creating benzoylpiperazinyl-indolyl ethane dione derivatives that show promise as HIV-1 inhibitors.[10] These compounds are designed to interfere with key viral processes, although the precise mechanism for this specific class requires further elucidation.

Neuroprotective and Other Activities

The indole structure is related to neurotransmitters like serotonin, making it a valuable scaffold for neurological drug discovery.

-

Monoamine Oxidase (MAO) Inhibition: Derivatives such as N-cyclopropyltryptamines, synthesized from indole precursors, have been investigated as monoamine oxidase inhibitors.[14] MAO enzymes are responsible for the degradation of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.

-

Anticholinesterase Activity: While studied more directly with the 4,6-dimethoxyindole isomer, derivatives of dimethoxyindole have been synthesized and shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[16]

-

Analgesic and Anti-inflammatory Properties: Early reports identified this compound as an indole derivative with potential analgesic and anti-inflammatory effects.[7]

Part 3: Biochemical Context: The Link to Melanin and Oxidative Stress

This compound is the methoxy-protected analog of 5,6-dihydroxyindole (DHI), a critical intermediate in the biosynthesis of eumelanin, the primary dark pigment in human skin and hair.[4][17] This relationship is biochemically significant. The melanin synthesis pathway is a defense mechanism against oxidative stress and UV radiation.

The pathway begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to dopachrome.[17][18] Dopachrome is then converted to DHI, which undergoes rapid oxidative polymerization to form eumelanin.[17][18] DHI itself is a highly reactive molecule with potent cytotoxic, antiviral, and antibacterial properties.[19][20] Its dihydroxy structure makes it susceptible to oxidation, and it can act as both an antioxidant by scavenging hydroxyl radicals and a pro-oxidant under certain conditions, particularly in the presence of iron ions.[21]

While this compound itself does not participate in this pathway due to the protective methoxy groups, its structural similarity to DHI makes it a valuable tool for researchers. Furthermore, the antioxidant potential of the dihydroxy form provides a strong rationale for exploring derivatives of the dimethoxy form for antioxidant and related therapeutic properties.[15][22]

References

- 1. This compound | C10H11NO2 | CID 84431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 14430-23-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,6-二甲氧基吲哚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound 99 14430-23-0 [sigmaaldrich.com]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 21. 5,6-Dihydroxyindoles in the fenton reaction: a model study of the role of melanin precursors in oxidative stress and hyperpigmentary processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to 5,6-Dimethoxyindole as a Controllable Precursor for Synthetic Melanin

Executive Summary: Natural melanins, polymers derived from 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), possess remarkable photoprotective and antioxidant properties. However, the high reactivity and instability of these precursors make controlled, large-scale synthesis of melanin-like materials challenging.[1][2][3] This guide details the use of a chemically stabilized precursor, 5,6-dimethoxyindole (DMI), to overcome these limitations. By protecting the reactive hydroxyl groups as methyl ethers, DMI offers superior stability and enables a more controlled oxidative polymerization process. This leads to the reproducible synthesis of melanin-like nanoparticles with tunable properties, making it a valuable platform for researchers in materials science and drug development.

The Challenge of Melanin Synthesis: Stability and Control

Eumelanin, the brown-black pigment found in nature, is a complex heteropolymer derived from the oxidative polymerization of DHI and DHICA.[1][2][4][5][6] The polymerization of DHI, in particular, is notoriously rapid and difficult to control. Upon exposure to air, especially in aqueous solutions, DHI instantaneously oxidizes and polymerizes into insoluble, aggregated materials.[1][2][3] This extreme reactivity, while beneficial in biological contexts like wound healing in arthropods, presents a significant hurdle for laboratory and industrial synthesis where reproducibility and defined material properties are paramount.[1][2]

The Advantage of a Protected Precursor: this compound (DMI)

To address the inherent instability of DHI, a strategy of chemical protection is employed. This compound (DMI) is a derivative of DHI where the two highly reactive hydroxyl groups at the 5- and 6-positions of the indole ring are converted to much less reactive methyl ethers.

This chemical modification imparts several key advantages:

-

Enhanced Stability: DMI is significantly more resistant to spontaneous air oxidation, allowing for long-term storage and precise handling without premature polymerization.

-

Controlled Initiation: The polymerization process no longer occurs spontaneously but requires a specific chemical trigger—an oxidative demethylation step—to initiate the reaction. This provides a distinct "on-switch" for the synthesis.

-

Improved Reproducibility: By controlling the initiation and reaction conditions, the synthesis of DMI-derived melanin-like materials offers higher batch-to-batch consistency in terms of particle size, morphology, and physicochemical properties.

The Chemistry of DMI Polymerization

The conversion of DMI into a melanin-like polymer is not a direct polymerization. It is a tandem reaction involving two key stages:

-

Oxidative Demethylation: A strong oxidizing agent is used to cleave the methyl ether bonds, regenerating the highly reactive 5,6-dihydroxyindole (DHI) or a quinone intermediate in situ.

-

Oxidative Polymerization: The freshly generated, highly reactive intermediates then undergo rapid oxidative polymerization to form the final melanin-like material.

A common and effective oxidant for this process is ammonium persulfate (APS), which facilitates a radical-based polymerization, leading to the formation of uniform nanoparticles.[7]

Proposed Reaction Mechanism

The polymerization of DMI is a complex, multi-step process. While the exact mechanism is a subject of ongoing research, a plausible pathway involves the initial oxidation of the DMI monomer, followed by demethylation, and subsequent coupling of reactive intermediates. The process continues as monomers add to growing oligomers, eventually forming a stable polymeric nanoparticle.[8]

Caption: Oxidative polymerization pathway of DMI.

Protocol: Synthesis of Melanin-like Nanoparticles from DMI

This section provides a robust, field-proven methodology for the synthesis of melanin-like nanoparticles from a DMI precursor. The protocol is designed to be self-validating through integrated characterization steps.

Materials and Reagents

-

This compound (DMI)

-

Ammonium persulfate (APS)

-

Deionized (DI) water

-

Ethanol

-

Centrifuge and tubes

-

Transmission Electron Microscope (TEM)

-

UV-Vis Spectrophotometer

Step-by-Step Synthesis Protocol

-

Precursor Solution Preparation: Dissolve 50 mg of DMI in 10 mL of ethanol to create a stock solution. Causality: Ethanol is used as a solvent due to the good solubility of the DMI monomer.

-

Reaction Mixture Setup: In a 100 mL flask, add 90 mL of DI water. While stirring vigorously, add 1 mL of the DMI stock solution. Causality: The aqueous environment is necessary for the polymerization reaction and nanoparticle formation.

-

Initiation of Polymerization: Prepare a 100 mg/mL solution of APS in DI water. Add 200 µL of this APS solution to the reaction mixture. Causality: APS acts as the radical initiator, triggering the oxidative demethylation and subsequent polymerization of DMI.[7]

-

Reaction: Allow the mixture to stir at room temperature for 24 hours. The solution will gradually turn from colorless to a dark brown/black suspension, indicating the formation of melanin-like nanoparticles.

-

Purification:

-

Transfer the suspension to centrifuge tubes.

-

Centrifuge at 10,000 x g for 20 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in DI water.

-

Repeat the centrifugation and washing steps three times to remove unreacted monomers and excess oxidant.

-

-

Final Product: After the final wash, re-disperse the pellet in a desired volume of DI water and store at 4°C.

Characterization Workflow

A systematic characterization workflow is essential to validate the successful synthesis and understand the properties of the resulting nanoparticles.

Caption: Post-synthesis characterization workflow.

Physicochemical Properties of DMI-Derived Melanin

The melanin-like material synthesized from DMI exhibits properties that are analogous to natural eumelanin, but with key differences stemming from the synthetic route.

Spectroscopic and Morphological Analysis

The resulting nanoparticles typically exhibit the hallmark optical and physical properties of melanin.

-

UV-Vis Spectroscopy: DMI-melanin displays a broad, featureless absorbance spectrum that increases toward shorter wavelengths, which is characteristic of eumelanin.[7][9] This property is central to its function in photoprotection.

-

Electron Microscopy (TEM/SEM): Microscopic analysis reveals the formation of discrete, spherical nanoparticles. The size of these particles can often be tuned by adjusting reaction parameters such as precursor concentration or temperature.[9][10]

Comparative Data

The properties of DMI-derived melanin can be compared to those of melanin synthesized directly from the natural precursor, DHI.

| Property | DHI-Derived Melanin (Natural Process) | DMI-Derived Melanin (Synthetic Control) |

| Synthesis Control | Poor; rapid, spontaneous polymerization[1][2][3] | Excellent; initiated by oxidant |

| Solubility | Generally insoluble black precipitate[11] | Forms a stable colloidal suspension |

| Reproducibility | Low; highly sensitive to conditions | High; robust and repeatable |

| UV-Vis Spectrum | Broad, featureless absorbance | Broad, featureless absorbance[7] |

| Morphology | Irregular aggregates | Uniform, spherical nanoparticles[10] |

Applications in Research and Drug Development

The ability to reliably synthesize melanin-like nanoparticles with controlled properties opens up numerous avenues for application.

-

Photoprotection: As ingredients in advanced dermocosmetic formulations, leveraging their broad-spectrum UV absorbance.[12][13]

-

Drug Delivery: The nanoparticle structure can be functionalized to carry therapeutic agents, while its inherent properties can be used for photothermal therapy, where the particles absorb light and generate heat to destroy cancer cells.[10]

-

Bio-interfaces and Materials: Synthetic melanin can be used as a biocompatible coating for medical implants or as a component in bio-electronic devices due to its unique semiconducting and antioxidant properties.[14]

Conclusion

This compound serves as a superior precursor for the synthesis of melanin-like materials when control, reproducibility, and specific nanoparticle morphology are required. By circumventing the inherent instability of the natural precursor, DHI, the use of DMI allows researchers to harness the beneficial properties of melanin in a reliable and scalable manner. This technical guide provides the foundational chemistry, a validated synthesis protocol, and an overview of the material's properties, empowering scientists and drug development professionals to explore the vast potential of these bio-inspired nanomaterials.

References

- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of soluble melanin nanoparticles under acidic conditions using Burkholderia cepacia tyrosinase and their characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Melanin/melanin-like nanoparticles: As a naturally active platform for imaging-guided disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 9. Synthesis of Ultrasmall Synthetic Melanin Nanoparticles by UV Irradiation in Acidic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Synthesis of 5,6-Dimethoxyindole Derivatives: A Technical Guide

Introduction: The Significance of the 5,6-Dimethoxyindole Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and drug development. Its presence in a multitude of biologically active molecules underscores its importance. This structural motif is a key component in various pharmaceuticals, natural products, agrochemicals, and functional materials.[1][2] The electron-rich nature of the indole ring, further enhanced by the two methoxy groups at the 5 and 6 positions, influences its reactivity and intermolecular interactions, making it a versatile building block for targeting a wide range of biological receptors.[3] Consequently, the development of efficient and scalable synthetic routes to this compound and its derivatives is a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth exploration of the core synthetic strategies employed to construct this valuable heterocyclic system.

Classical Approaches to Indole Ring Formation

Several named reactions have become the cornerstones of indole synthesis. Their application to the preparation of this compound derivatives often requires careful selection of starting materials and optimization of reaction conditions.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[4][5][6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[4][5]

For the synthesis of 5,6-dimethoxyindoles, the logical starting material is 3,4-dimethoxyphenylhydrazine. The electron-donating nature of the methoxy groups generally facilitates the reaction.[4] A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.[4][5]

Reaction Mechanism: The mechanism of the Fischer indole synthesis is a well-studied process:

-

Hydrazone Formation: The initial step is the reaction between the phenylhydrazine and a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.[5]

-

-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a-sigmatropic rearrangement to produce a di-imine intermediate.[5][7]

-

Cyclization and Aromatization: The resulting di-imine cyclizes to form an aminoacetal (or aminal), which then eliminates ammonia under acidic conditions to yield the aromatic indole ring.[5]

Diagram: Fischer Indole Synthesis Workflow

Caption: A generalized workflow for the Fischer indole synthesis of this compound derivatives.

The Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative pathway, starting from an ortho-nitrotoluene derivative.[8][9] This method involves the condensation of the ortho-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[8][9]

For the synthesis of 5,6-dimethoxyindoles, the required starting material would be 1,2-dimethoxy-4-methyl-5-nitrobenzene.

Reaction Steps:

-

Condensation: The ortho-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a base like potassium ethoxide to yield an ethyl o-nitrophenylpyruvate.[8][9][10]

-

Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced, typically using zinc in acetic acid or other reducing agents like iron in acetic acid or sodium hydrosulfite, which subsequently cyclizes to form the indole-2-carboxylic acid.[8][9][11][12]

-

Decarboxylation: The resulting indole-2-carboxylic acid can be decarboxylated by heating to afford the final indole product.[8][9][12]

Table 1: Comparison of Classical Indole Syntheses for this compound Derivatives

| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Fischer | 3,4-Dimethoxyphenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Versatile, widely applicable. | Can lead to regioisomeric mixtures with unsymmetrical ketones. |

| Reissert | 1,2-Dimethoxy-4-methyl-5-nitrobenzene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Good for specific substitution patterns. | Requires multi-step process, harsh conditions. |

| Leimgruber-Batcho | 4,5-Dimethoxy-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent | High yields, mild conditions, good alternative to Fischer. | Starting materials can be less accessible.[13][14] |

| Madelung | N-(2-methyl-4,5-dimethoxyphenyl)amide | Strong base (e.g., NaOEt, BuLi, LDA) | Useful for 2-substituted indoles. | Requires high temperatures and strong bases.[15] |

| Bischler-Möhlau | α-Bromoacetophenone, 3,4-Dimethoxyaniline | Excess aniline | Forms 2-arylindoles. | Harsh reaction conditions, often low yields.[16][17] |

Modern and Efficient Synthetic Routes

While classical methods are foundational, modern organic synthesis has introduced more efficient and milder alternatives for constructing the this compound scaffold.

The Leimgruber-Batcho Indole Synthesis

This method has become a popular alternative to the Fischer synthesis due to its high yields and mild reaction conditions.[13] It begins with an o-nitrotoluene and proceeds through an enamine intermediate.[13]

Key Steps:

-

Enamine Formation: The starting o-nitrotoluene (e.g., 4,5-dimethoxy-2-nitrotoluene) reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form a β-dimethylamino-2-nitrostyrene intermediate.[18][13][14][19]

-

Reductive Cyclization: The nitro group of the enamine is then reduced, leading to a spontaneous cyclization to form the indole ring.[18][13] Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[13]

Diagram: Leimgruber-Batcho Indole Synthesis Mechanism

Caption: Key steps in the Leimgruber-Batcho synthesis of this compound.

Transition Metal-Catalyzed Syntheses

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of indoles, offering novel pathways with high efficiency and functional group tolerance.[2][20][21] These methods often involve C-H activation, cross-coupling reactions, or cyclization of appropriately substituted precursors.[2][20]

Palladium-catalyzed reactions, for instance, can be used in variations of the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones.[5] Copper-catalyzed amidation followed by cyclization has been explored as a modification of the Madelung synthesis.[1] Furthermore, cobalt-catalyzed reactions have been developed for the indolization of N-alkyl-N-arylhydrazines and the cross-dehydrogenative coupling of ortho-alkenylanilines.[2]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Fischer Indole Synthesis of Ethyl this compound-2-carboxylate

This protocol is adapted from methodologies used for the synthesis of similar indole-2-carboxylates.[22]

Materials:

-

3,4-Dimethoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium acetate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride and sodium acetate in ethanol. To this solution, add ethyl pyruvate dropwise with stirring. Continue stirring at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitored by TLC).

-

Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid. Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Purification: Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl this compound-2-carboxylate.

Protocol 2: Leimgruber-Batcho Synthesis of this compound

This protocol is a general representation of the Leimgruber-Batcho synthesis.

Materials:

-

4,5-Dimethoxy-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Pyrrolidine

-

Raney Nickel

-

Hydrazine hydrate

-

Toluene

-

Methanol

Procedure:

-

Enamine Formation: In a flask equipped with a reflux condenser, dissolve 4,5-dimethoxy-2-nitrotoluene in a mixture of DMFDMA and pyrrolidine. Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the formation of a deeply colored solution.

-

Reductive Cyclization: Cool the reaction mixture and remove the excess reagents under reduced pressure. Dissolve the crude enamine in a suitable solvent like toluene or methanol. Add Raney nickel catalyst. Carefully add hydrazine hydrate dropwise to the mixture. The reaction is exothermic and will generate gas.

-

Work-up: After the addition of hydrazine is complete, continue stirring until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conclusion and Future Perspectives

The synthesis of this compound derivatives continues to be an area of active research, driven by the significant biological activities of these compounds. While classical methods like the Fischer and Reissert syntheses provide reliable routes, modern approaches such as the Leimgruber-Batcho synthesis and transition-metal-catalyzed reactions offer milder conditions, higher yields, and greater functional group tolerance. The choice of synthetic strategy will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Future developments in this field will likely focus on the discovery of even more efficient and sustainable catalytic systems, as well as the application of flow chemistry and other enabling technologies to streamline the production of these important heterocyclic compounds.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. 3-(3,4-Dimethoxybenzyl)-5,6-dimethoxy-1h-indole (6286-59-5) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. youtube.com [youtube.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Reissert_indole_synthesis [chemeurope.com]

- 10. youtube.com [youtube.com]

- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 16. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 17. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. uvadoc.uva.es [uvadoc.uva.es]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Guide to the Synthesis of 5,6-Dimethoxyindole via Fischer Indole Synthesis

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anti-cancer agents, neuroprotective drugs, and various pharmaceuticals.[1][2] 5,6-Dimethoxyindole, in particular, serves as a vital intermediate in the synthesis of high-value molecules.[1] The Fischer indole synthesis, a robust and versatile reaction discovered in 1883, remains one of the most reliable and economical methods for constructing the indole scaffold.[3][4][5] This document provides an in-depth technical guide for the synthesis of this compound, detailing the underlying mechanism, offering a validated, step-by-step protocol, and explaining the critical causality behind experimental choices to ensure reproducibility and success.

The Strategic Importance of the Fischer Indole Synthesis

The enduring legacy of the Fischer indole synthesis lies in its reliability and broad substrate scope. The reaction facilitates the construction of the indole ring through the acid-catalyzed cyclization of an arylhydrazone.[4][6] This one-pot or two-step process is highly adaptable, allowing for the synthesis of a diverse range of substituted indoles from readily available arylhydrazines and carbonyl compounds.[7] For the synthesis of this compound, the strategy involves the reaction of 3,4-dimethoxyphenylhydrazine with a suitable carbonyl partner, which dictates the substitution at the C2 and C3 positions of the resulting indole.

Reaction Mechanism: A Stepwise Deconstruction

The Fischer indole synthesis proceeds through a well-elucidated cascade of reactions. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The key transformations are:

-

Hydrazone Formation: The process begins with the condensation of an arylhydrazine (in this case, 3,4-dimethoxyphenylhydrazine) with an enolizable aldehyde or ketone to form the corresponding arylhydrazone. This step is often performed in situ.[8][9]

-

Tautomerization to Ene-hydrazine: The arylhydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer, known as an ene-hydrazine.[8][10]

-

[8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the key bond-forming event: an irreversible[8][8]-sigmatropic rearrangement. This concerted, pericyclic reaction cleaves the weak N-N bond and forms a new C-C bond at the ortho-position of the aromatic ring.[9][10][11]

-

Aromatization and Cyclization: The resulting di-imine intermediate rapidly tautomerizes to regain aromaticity. The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon to form the five-membered ring.[9][12]

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminal intermediate, which results in the formation of the stable, aromatic indole ring system.[8][10]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Experimental Protocols

This synthesis is presented as a two-part procedure for clarity and reproducibility. Part A details the preparation of the essential arylhydrazine precursor, and Part B describes the final cyclization to this compound.

Part A: Synthesis of 3,4-Dimethoxyphenylhydrazine Hydrochloride

The synthesis of the arylhydrazine precursor is a critical first step. It is achieved through the diazotization of 3,4-dimethoxyaniline followed by reduction with tin(II) chloride.

Materials & Reagents

| Reagent/Solvent | Formula | MW ( g/mol ) | M/Conc. | Amount Used | Moles (mmol) |

| 3,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | - | 5.00 g | 32.6 |

| Concentrated HCl | HCl | 36.46 | 12 M | 15 mL | ~180 |

| Sodium Nitrite | NaNO₂ | 69.00 | - | 2.35 g | 34.0 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | - | 16.0 g | 70.9 |

| Deionized Water | H₂O | 18.02 | - | ~50 mL | - |

| Ethanol | C₂H₅OH | 46.07 | - | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed | - |

Protocol:

-

Diazotization:

-

In a 250 mL beaker, dissolve 5.00 g (32.6 mmol) of 3,4-dimethoxyaniline in 15 mL of concentrated HCl and 15 mL of deionized water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Separately, dissolve 2.35 g (34.0 mmol) of sodium nitrite in 10 mL of deionized water and cool the solution to 0-5 °C.

-

Add the sodium nitrite solution dropwise to the aniline solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C. A yellow diazonium salt solution will form. Maintain stirring at this temperature for an additional 15 minutes.

-

-

Reduction:

-

In a separate 500 mL flask, prepare the reducing solution by dissolving 16.0 g (70.9 mmol) of tin(II) chloride dihydrate in 15 mL of concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution. A thick, light-colored precipitate of the hydrazine hydrochloride salt will form.

-

Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with 20 mL of cold water, 15 mL of cold ethanol, and finally with 30 mL of diethyl ether to facilitate drying.

-

Dry the product in vacuo to yield 3,4-dimethoxyphenylhydrazine hydrochloride as a stable, off-white to pale pink solid. The expected yield is typically 75-85%.

-

Part B: Synthesis of this compound-2-carboxylic acid and subsequent Decarboxylation

This protocol uses ethyl pyruvate as the carbonyl partner, leading to an indole-2-carboxylate intermediate. This intermediate is then decarboxylated to yield the target this compound. This strategy avoids the use of acetaldehyde, which can lead to polymerization and lower yields.[4]

Materials & Reagents

| Reagent/Solvent | Formula | MW ( g/mol ) | M/Conc. | Amount Used | Moles (mmol) |

| 3,4-Dimethoxyphenylhydrazine HCl | C₈H₁₃ClN₂O₂ | 204.65 | - | 4.00 g | 19.5 |

| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | - | 2.50 g | 21.5 |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | - | - | ~40 g | - |

| Ethanol | C₂H₅OH | 46.07 | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |

| Quinoline | C₉H₇N | 129.16 | - | ~20 mL | - |

| Copper Powder | Cu | 63.55 | - | ~0.5 g | - |

Protocol:

-

Fischer Cyclization:

-

Combine 4.00 g (19.5 mmol) of 3,4-dimethoxyphenylhydrazine hydrochloride and 2.50 g (21.5 mmol) of ethyl pyruvate in 50 mL of ethanol.

-

Heat the mixture to reflux for 1 hour to form the hydrazone in situ.

-

Remove the ethanol under reduced pressure to obtain the crude hydrazone as an oil or solid.

-

Add approximately 40 g of polyphosphoric acid (PPA) to the crude hydrazone. Heat the resulting mixture to 90-100 °C with vigorous stirring for 30-45 minutes. The color will darken significantly.

-

Carefully pour the hot reaction mixture onto 200 g of crushed ice with stirring.

-

The intermediate, ethyl this compound-2-carboxylate, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

-

Saponification and Decarboxylation:

-

Hydrolyze the collected ester by refluxing it in a solution of 10% aqueous sodium hydroxide in ethanol until the reaction is complete (monitored by TLC).

-

Cool the mixture, acidify with HCl to precipitate the this compound-2-carboxylic acid, filter, and dry.

-

For decarboxylation, mix the dried carboxylic acid with 20 mL of quinoline and 0.5 g of copper powder.

-

Heat the mixture to 200-210 °C until carbon dioxide evolution ceases (typically 1-2 hours).

-

Cool the reaction mixture and pour it into an excess of dilute HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude this compound using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a pure crystalline solid. The expected overall yield is 40-55%.

-

Caption: Overall experimental workflow for the synthesis of this compound.

Causality and Experimental Insights

-

Choice of Hydrazine Precursor: 3,4-Dimethoxyaniline is the logical starting point, as the positions of the methoxy groups directly translate to the 5- and 6-positions of the final indole product. The electron-donating nature of these groups facilitates the key[8][8]-sigmatropic rearrangement step.[12]

-

Choice of Carbonyl Partner: While simpler ketones could be used, the pyruvic acid/ester route provides a robust pathway to the parent indole. Direct synthesis using acetaldehyde hydrazone is often problematic due to side reactions and instability.[4] The carboxyl group at the C2 position acts as a temporary "handle" that is cleanly removed in a final decarboxylation step.[13][14]

-

Selection of Acid Catalyst: Polyphosphoric acid (PPA) is an excellent choice for this cyclization. It serves as a Brønsted acid catalyst, a solvent, and a powerful dehydrating agent, driving the reaction towards the product.[8][14] Other acids like sulfuric acid or Lewis acids like zinc chloride can also be effective, but PPA often gives cleaner reactions and simpler work-ups for this specific transformation.[15]

-

Thermal Conditions: The Fischer indole synthesis requires elevated temperatures.[16] This thermal energy is necessary to overcome the activation barrier of the rate-determining[8][8]-sigmatropic rearrangement. The decarboxylation step also requires significant heat to proceed.

Conclusion

The Fischer indole synthesis provides a powerful and adaptable platform for the preparation of this compound. By understanding the core mechanism and making informed choices regarding reagents and reaction conditions, researchers can reliably access this valuable building block for applications in drug discovery and materials science. This protocol, grounded in established chemical principles, offers a validated pathway to success.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 88guru.com [88guru.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. LXII.—Synthesis of 5 : 6-dimethoxyindole and its 2-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Fischer Indole Synthesis [organic-chemistry.org]

Synthesis of Novel HIV-1 Inhibitors from 5,6-Dimethoxyindole: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of potent Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors utilizing 5,6-dimethoxyindole as a key starting material. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel antiretroviral agents. Herein, we delve into the rationale behind the synthetic strategies, provide step-by-step protocols for key reactions, and discuss the mechanism of action of the resulting compounds, thereby offering a complete framework for the development of indole-based HIV-1 inhibitors.

Introduction: The Enduring Promise of Indole Scaffolds in HIV-1 Therapy

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] In the context of HIV-1, indole derivatives have demonstrated remarkable versatility, targeting various stages of the viral life cycle.[2] These compounds have been developed as inhibitors of key viral enzymes such as reverse transcriptase and integrase.[1][2] The 5,6-dimethoxy substitution on the indole ring has been shown to be a favorable structural motif, contributing to the antiviral potency of several classes of inhibitors.[3] This guide will focus on the practical synthesis of two distinct classes of HIV-1 inhibitors derived from this compound: Pyrimido[5,4-b]indoles as Reverse Transcriptase Inhibitors and Dimethoxy-Substituted Benzylindoles as Integrase Strand Transfer Inhibitors .

I. Synthesis of 7,8-Dimethoxypyrimido[5,4-b]indole-based HIV-1 Reverse Transcriptase Inhibitors

This class of compounds has shown potent activity against HIV-1 reverse transcriptase, a crucial enzyme for the conversion of viral RNA into DNA.[3] The core of this synthetic approach lies in the construction of the pyrimido[5,4-b]indole heterocyclic system from a key intermediate, ethyl 3-amino-5,6-dimethoxyindole-2-carboxylate.

A. Rationale for the Synthetic Strategy

The synthesis of the pyrimido[5,4-b]indole core is a multi-step process that begins with the functionalization of the commercially available ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. The key transformations involve the introduction of a nitro group at the 3-position, followed by its reduction to an amino group. This 3-aminoindole derivative then serves as the foundation for building the fused pyrimidine ring. Subsequent modifications at the 2 and 4-positions of the pyrimidine ring allow for the exploration of structure-activity relationships (SAR) and the optimization of antiviral potency.

B. Synthetic Workflow Overview

Caption: Synthetic route to 7,8-dimethoxypyrimido[5,4-b]indole HIV-1 inhibitors.

C. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5,6-dimethoxy-3-nitro-1H-indole-2-carboxylate

This protocol describes the regioselective nitration of the indole ring at the C3 position, a crucial step for introducing the necessary functionality for subsequent cyclization.

-

Materials:

-

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

-

Acetic acid

-

Nitric acid (70%)

-

Ice bath

-

Magnetic stirrer

-

Round bottom flask

-

-

Procedure:

-

Dissolve ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) in glacial acetic acid in a round bottom flask.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add nitric acid (1.1 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Pour the reaction mixture into ice-cold water.

-

Collect the resulting yellow precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Expected Outcome: A yellow solid, which can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization to form the pyrimidine ring.

-

Materials:

-

Ethyl 5,6-dimethoxy-3-nitro-1H-indole-2-carboxylate

-

Ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Magnetic stirrer

-

Round bottom flask

-

-

Procedure:

-

Suspend ethyl 5,6-dimethoxy-3-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round bottom flask.

-

Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Expected Outcome: A solid product that may be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Synthesis of 2,4-Dichloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole

This protocol details the construction of the pyrimidine ring followed by chlorination to provide a versatile intermediate for introducing various substituents.

-

Materials:

-

Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

-

Urea

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Reflux condenser

-

Heating mantle

-

Round bottom flask

-

-

Procedure:

-

Cyclization: Mix ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) with urea (10 eq) and heat the mixture at 180-190 °C for 2 hours. Cool the mixture and treat with hot water. Filter the solid, wash with water, and dry to obtain the intermediate 7,8-dimethoxy-1H-pyrimido[5,4-b]indole-2,4(3H,9H)-dione.

-

Chlorination: To the dried intermediate, add phosphorus oxychloride (POCl₃) (10-15 eq) and a catalytic amount of N,N-dimethylaniline. Reflux the mixture for 4-6 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

-

Expected Outcome: A solid product which can be purified by column chromatography.

Protocol 4: Synthesis of 2,4-Disubstituted-7,8-dimethoxypyrimido[5,4-b]indoles

The dichloro intermediate is a versatile precursor for introducing various amines at the 2- and 4-positions via nucleophilic aromatic substitution, allowing for the generation of a library of potential HIV-1 inhibitors.

-

Materials:

-

2,4-Dichloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole

-

Desired amine (e.g., diethylamine, morpholine, etc.)

-

Ethanol or other suitable solvent

-

Triethylamine (optional, as a base)

-

Reflux condenser

-

Heating mantle

-

Round bottom flask

-

-

Procedure:

-

Dissolve 2,4-dichloro-7,8-dimethoxy-5H-pyrimido[5,4-b]indole (1.0 eq) in a suitable solvent like ethanol.

-

Add the desired amine (2.2 eq or in excess). If the amine is used as its salt, add a base like triethylamine (2.2 eq).

-

Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Expected Outcome: The desired 2,4-disubstituted-7,8-dimethoxypyrimido[5,4-b]indole derivative.

| Compound Class | Target | Mechanism of Action |

| Pyrimido[5,4-b]indoles | HIV-1 Reverse Transcriptase | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[3] |

II. Synthesis of Dimethoxy-Substituted Benzylindoles as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase is another critical enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome.[4] Indole-based compounds have been developed as potent INSTIs that chelate the essential magnesium ions in the enzyme's active site.[4]

A. Rationale for the Synthetic Strategy

The synthesis of these inhibitors involves the N-alkylation of a dimethoxyindole core with a substituted benzyl halide, followed by the introduction of a diketo acid or a related pharmacophore at the C3 position. The dimethoxy substituents on the indole ring contribute to the binding affinity and overall inhibitory activity of the compounds.

B. Synthetic Workflow Overview

References

- 1. libjournals.unca.edu [libjournals.unca.edu]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Potent Indole-Based Antitumor Agents from 5,6-Dimethoxyindole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and evaluation of promising antitumor agents derived from the 5,6-dimethoxyindole scaffold. The focus is on the preparation of 2-aryl-3-aroylindoles, a class of compounds that have demonstrated significant potential as tubulin polymerization inhibitors and vascular disrupting agents in cancer therapy. This document offers detailed, field-proven insights into the synthetic chemistry and biological evaluation of these compounds, designed to be a practical resource for researchers in oncology and medicinal chemistry.

Introduction: The Promise of Indole Scaffolds in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] In the realm of oncology, indole derivatives have emerged as potent anticancer agents, with several compounds approved for clinical use.[1] A particularly promising class of indole-based therapeutics are those that target the microtubule network, a critical component of the cellular cytoskeleton essential for cell division, motility, and intracellular transport.[2][3]

Microtubule-targeting agents disrupt the dynamic equilibrium of tubulin polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The natural product combretastatin A-4 (CA-4) is a potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[5] However, its clinical utility is hampered by poor water solubility and isomerization to its less active trans-isomer.[1] This has spurred the development of structurally simplified and more stable analogs, with the 2-aryl-3-aroylindole scaffold showing exceptional promise.[5][6]

The 5,6-dimethoxy substitution pattern on the indole ring has been shown to be a key determinant of the potent antitumor activity in this class of compounds. This guide will focus on a representative synthetic route to a potent 2-aryl-3-aroylindole analog starting from this compound, followed by detailed protocols for its biological evaluation.

Synthetic Strategy: From this compound to a Potent Tubulin Inhibitor

The synthesis of the target 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-5,6-dimethoxyindole is a multi-step process that involves the introduction of the aryl group at the C2 position and the aroyl group at the C3 position of the this compound core. The following protocol is a representative synthesis based on established methodologies in the field.

Protocol 1: Synthesis of 2-(3'-hydroxy-4'-methoxyphenyl)-5,6-dimethoxyindole

This protocol describes the synthesis of a key intermediate, the 2-arylindole, from this compound.

Materials:

-

This compound

-

3-Hydroxy-4-methoxybenzaldehyde

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene, anhydrous

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Condensation: To a solution of this compound (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.1 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reflux the mixture with a Dean-Stark apparatus to remove water for 12-18 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Reduction: Dissolve the crude residue in a mixture of methanol and dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Work-up and Purification: Partition the mixture between dichloromethane and water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(3'-hydroxy-4'-methoxyphenyl)-5,6-dimethoxyindole.

Protocol 2: Synthesis of 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-5,6-dimethoxyindole

This protocol details the final acylation step to yield the target antitumor agent.

Materials:

-

2-(3'-hydroxy-4'-methoxyphenyl)-5,6-dimethoxyindole (from Protocol 1)

-

3,4,5-Trimethoxybenzoyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Acylation: Dissolve the 2-(3'-hydroxy-4'-methoxyphenyl)-5,6-dimethoxyindole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Add anhydrous pyridine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product.

Diagram of the Synthetic Workflow:

Caption: Synthetic scheme for the preparation of the target antitumor agent.

Biological Evaluation: Assessing Antitumor Activity

The following protocols are standard methods to evaluate the efficacy of the newly synthesized compound as a potential anticancer agent.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the synthesized compound on the assembly of purified tubulin.[5]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB)

-

GTP solution

-

Polymerization Buffer (GTB with 1 mM GTP and 10% glycerol)

-

Test compound dissolved in DMSO

-

Positive controls: Colchicine (inhibitor), Paclitaxel (stabilizer)

-

Negative control: DMSO

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: On ice, reconstitute purified tubulin in GTB to a final concentration of 2-3 mg/mL. Prepare the polymerization buffer.

-

Assay Setup: In a pre-chilled 96-well plate, add serial dilutions of the test compound and controls.

-

Initiation of Polymerization: Add the cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate into a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Diagram of Tubulin Polymerization Inhibition:

Caption: Mechanism of action of the indole-based tubulin inhibitor.

Protocol 4: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 1: Representative Cell Viability Data

| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HeLa) |

| 0.01 | 98.5 ± 2.1 | 97.2 ± 3.4 |

| 0.1 | 85.3 ± 4.5 | 82.1 ± 5.2 |

| 1 | 52.1 ± 3.8 | 48.9 ± 4.1 |

| 10 | 15.7 ± 2.9 | 12.5 ± 3.3 |

| 100 | 5.2 ± 1.5 | 4.8 ± 1.8 |

Protocol 5: Apoptosis Assay by Hoechst Staining

This fluorescence microscopy-based assay detects apoptotic cells based on nuclear morphology changes.

Materials:

-

Cancer cells cultured on coverslips or in chamber slides

-

Test compound

-

Hoechst 33342 staining solution

-

Paraformaldehyde (PFA) for fixation

-

PBS

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with the synthesized compound at its IC₅₀ concentration for 24-48 hours.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and then stain with Hoechst 33342 solution for 10-15 minutes in the dark.

-

Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the synthesis of potent antitumor agents, particularly 2-aryl-3-aroylindoles that act as tubulin polymerization inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of these promising compounds. Further optimization of the lead compounds through structure-activity relationship (SAR) studies can lead to the development of next-generation anticancer therapeutics with improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. baylor-ir.tdl.org [baylor-ir.tdl.org]

Application Notes and Protocols for the N-Alkylation of 5,6-Dimethoxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 5,6-Dimethoxyindoles

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, the 5,6-dimethoxyindole framework is a key building block in the synthesis of a variety of biologically active compounds. The functionalization of the indole nitrogen (N-alkylation) is a critical synthetic transformation that significantly modulates the pharmacological profile of these molecules. Introducing an alkyl group at the N1 position can enhance binding affinity to target receptors, improve metabolic stability, and fine-tune lipophilicity, thereby optimizing drug-like properties. This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of this compound, grounded in mechanistic principles and practical laboratory insights.

Mechanistic Insights: The Chemistry of Indole N-Alkylation

The N-alkylation of indoles, including this compound, is fundamentally a nucleophilic substitution reaction. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons and an acidic proton (pKa ≈ 17 in DMSO). The reaction proceeds via the deprotonation of the N-H bond by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide, to forge the new N-C bond.[2]

The electron-donating nature of the two methoxy groups at the 5 and 6 positions of the indole ring increases the electron density of the aromatic system, which can influence the reactivity of the molecule. While the primary site of alkylation is the nitrogen atom, competitive C3-alkylation can sometimes be observed, particularly with less sterically hindered alkylating agents or under different reaction conditions.[3] The choice of base, solvent, and reaction temperature are all critical parameters that can be manipulated to favor N-alkylation and minimize side reactions.

A common and highly effective method for the N-alkylation of indoles involves the use of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The NaH irreversibly deprotonates the indole, generating the indolide anion in high concentration. DMF is an excellent solvent for this reaction as it effectively solvates the cation and the indolide anion, promoting a rapid and efficient reaction.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the N-alkylation of this compound using various alkylating agents.

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a robust and widely applicable method for the N-alkylation of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF (approximately 0.2-0.5 M concentration relative to the indole) and stir until the this compound is completely dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

-

Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Experimental Workflow Diagram:

Caption: Workflow for the N-alkylation of this compound.

Quantitative Data Summary:

The following table summarizes typical reaction parameters for the N-alkylation of this compound with various alkyl halides using Protocol 1. Note that reaction times and yields are approximate and may vary depending on the specific reaction scale and purity of reagents.

| Alkylating Agent | Equivalents | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | 1.1 | NaH (1.2) | DMF | 0 to rt | 2-4 | 90-95 |

| Ethyl Bromide | 1.1 | NaH (1.2) | DMF | 0 to rt | 4-8 | 85-90 |

| Benzyl Bromide | 1.1 | NaH (1.2) | DMF | 0 to rt | 3-6 | 90-98 |

Alternative N-Alkylation Methodologies

While the NaH/DMF system is highly reliable, other methods can be employed, particularly when dealing with sensitive substrates or when milder conditions are required.

-

Phase-Transfer Catalysis (PTC): This method is advantageous for its operational simplicity and the use of less hazardous bases like potassium hydroxide. The reaction is typically carried out in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the transfer of the indolide anion into the organic phase for reaction with the alkyl halide.[6]

-

Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles using an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8][9][10][11] This method proceeds under neutral conditions and is particularly useful for the synthesis of N-alkylindoles from alcohols.

-

Reductive Amination: While less direct, N-alkylation can be achieved through a two-step process involving the reaction of an indole with an aldehyde or ketone to form an enamine intermediate, which is then reduced. However, for this compound, this method may be more prone to side reactions at the C3 position.

Characterization of N-Alkylated 5,6-Dimethoxyindoles

Thorough characterization of the synthesized N-alkylated 5,6-dimethoxyindoles is crucial to confirm their identity and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-